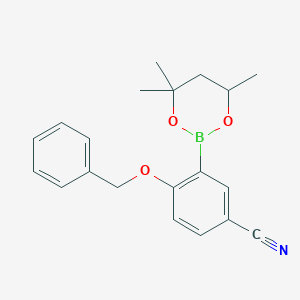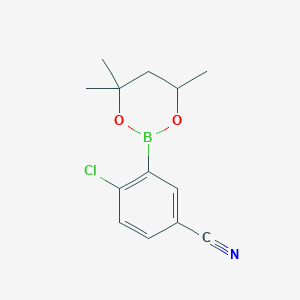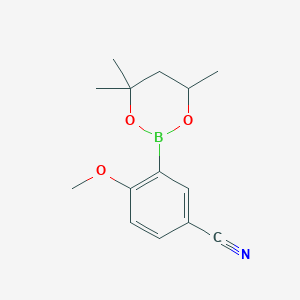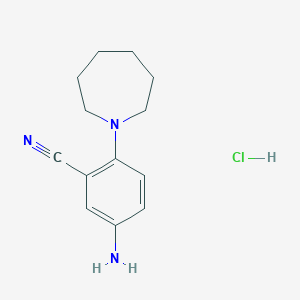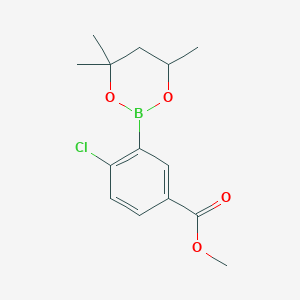
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, also known as MC-5-DB, is a novel compound that has been used in a variety of scientific research applications. It is a boron-containing organic compound that is synthesized from the reaction of methyl benzoate, 2-chloro-5-methylbenzoic acid, and dimethyl dioxaborinane. MC-5-DB has been studied for its potential use in biological systems, and its biochemical and physiological effects have been explored in various laboratory experiments.
Applications De Recherche Scientifique
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in a variety of scientific research applications. It has been used as a ligand for the synthesis of metal complexes, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of organic compounds. It has also been used in the study of the interactions between metal complexes and biological systems.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not fully understood. However, it is believed that the boron atom in the compound is responsible for its biological activity. The boron atom is thought to interact with the metal ions in the biological system, forming a complex that can affect the structure and function of the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various laboratory experiments. It has been found to have antioxidant properties and to be able to reduce the oxidative stress in cells. It has also been found to inhibit the growth of cancer cells and to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively non-toxic. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It has low solubility in water, which can limit its use in biological systems. It is also relatively expensive, which can limit its use in larger scale experiments.
Orientations Futures
There are several potential future directions for Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. It could be further studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and oxidative stress. It could also be studied for its potential use as a catalyst in the synthesis of organic compounds. Additionally, it could be studied for its potential use as a ligand for the synthesis of metal complexes. Finally, it could be studied for its potential use in the study of the interactions between metal complexes and biological systems.
Méthodes De Synthèse
The synthesis of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves the reaction of methyl benzoate, 2-chloro-5-methylbenzoic acid, and dimethyl dioxaborinane. The reaction is carried out in a three-necked flask, and the reaction is heated to 80°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically around 70%. The synthesized this compound is a white solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-13(2)7-18-14(19-8-13)9-4-5-11(15)10(6-9)12(16)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDMYUNMZRRKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)


